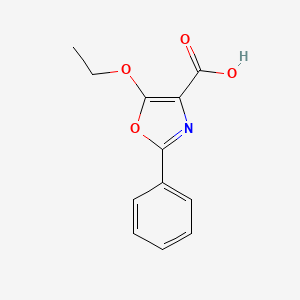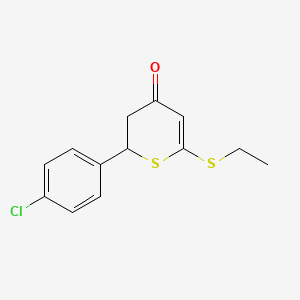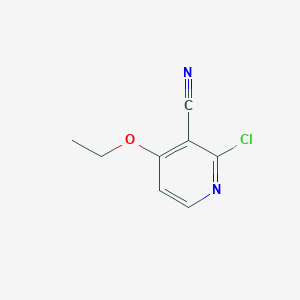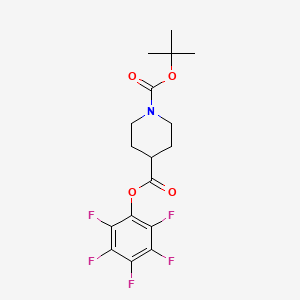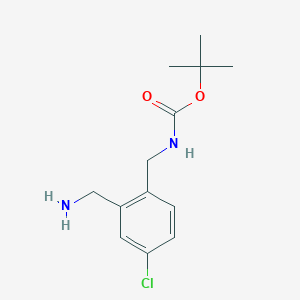
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate
概要
説明
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is a chemical compound with the following properties:
- Empirical Formula : C<sub>14</sub>H<sub>20</sub>ClNO<sub>2</sub>
- Molecular Weight : 269.77 g/mol
- CAS Number : 146651-75-4
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl N-(2-aminoethyl)carbamate with 4-chlorobenzyl chloride. The detailed synthetic pathway includes several steps, such as protection of the amino group, chlorination, and deprotection. The yield and purity of the final product depend on reaction conditions and purification methods.
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate consists of a tert-butyl group, an aminomethyl group, and a 4-chlorobenzylcarbamate moiety. The tert-butyl group provides steric hindrance, while the chlorobenzylcarbamate portion contributes to its pharmacological properties.
Chemical Reactions Analysis
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate may undergo various chemical reactions, including hydrolysis, substitution, and oxidation. These reactions can impact its stability, bioavailability, and reactivity.
Physical And Chemical Properties Analysis
- Appearance : White crystalline solid
- Melting Point : Varies depending on the crystalline form
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)
- Stability : Sensitive to moisture and light
Safety And Hazards
- Toxicity : Limited data available; handle with care.
- Hazardous Reactions : Avoid contact with strong acids or bases.
- Storage : Store in a cool, dry place away from direct sunlight.
将来の方向性
Research on Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate should focus on:
- Pharmacological evaluation (e.g., receptor binding assays, in vivo studies)
- Structural modifications to enhance potency or selectivity
- Toxicological assessments
- Formulation development for potential therapeutic applications
Please note that this analysis is based on available information, and further investigation is warranted. For a more detailed understanding, consult relevant scientific literature1234567.
特性
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-11(14)6-10(9)7-15/h4-6H,7-8,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQXARVKTIKFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457017 | |
| Record name | TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate | |
CAS RN |
439116-15-1 | |
| Record name | TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

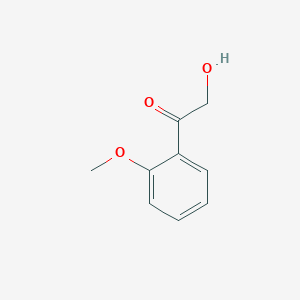
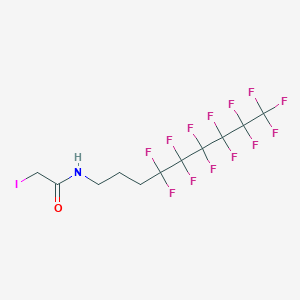
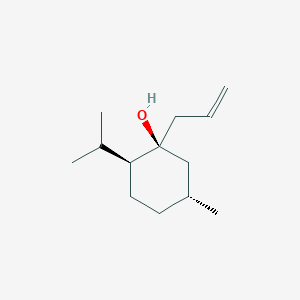
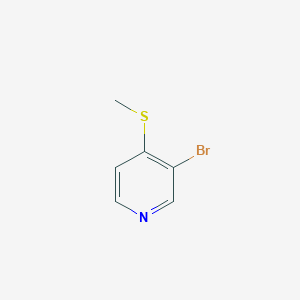
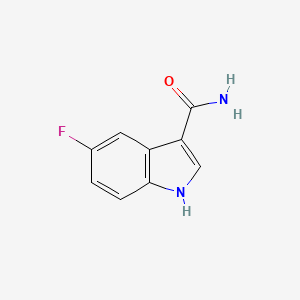
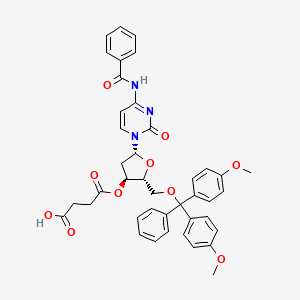
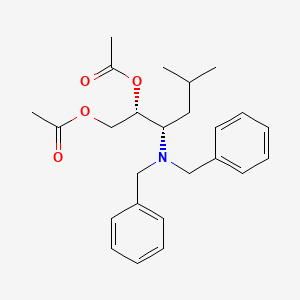
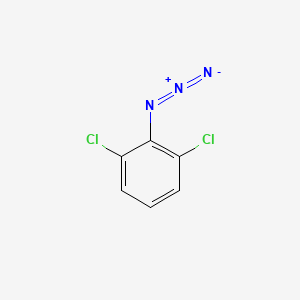
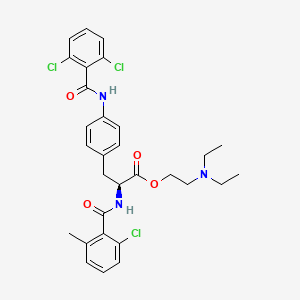
![3-Methylthio-2-phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625295.png)
